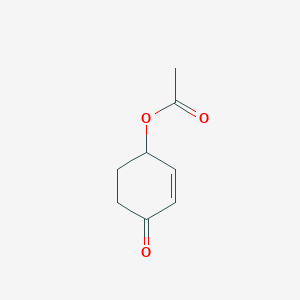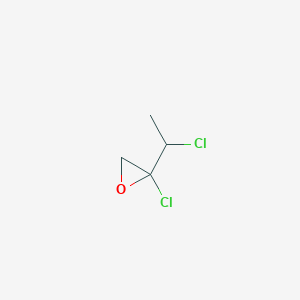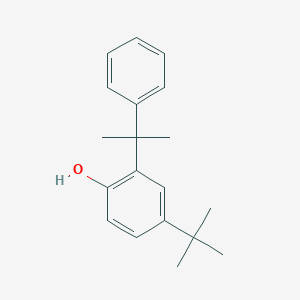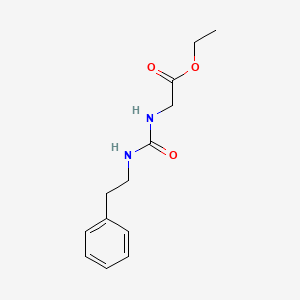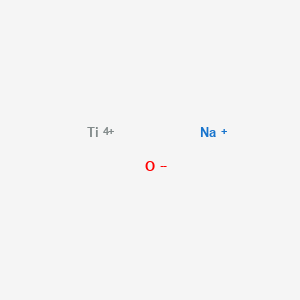
Sodium titanium oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium titanium oxide is an inorganic compound that combines sodium, titanium, and oxygen. It is known for its unique properties and potential applications in various fields, including materials science, chemistry, and energy storage. The compound’s chemical formula is typically represented as Na2TiO3, indicating the presence of two sodium atoms, one titanium atom, and three oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium titanium oxide can be synthesized through several methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the reaction of sodium carbonate (Na2CO3) with titanium dioxide (TiO2) at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C, resulting in the formation of this compound and carbon dioxide (CO2) as a byproduct.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale solid-state reactions. The raw materials, such as sodium carbonate and titanium dioxide, are mixed and heated in a furnace to achieve the desired reaction. The resulting product is then cooled, ground, and purified to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium titanium oxide undergoes various chemical reactions, including oxidation, reduction, and ion-exchange reactions. These reactions are influenced by the compound’s unique structure and the presence of sodium and titanium ions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of higher oxidation state compounds.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4), resulting in the formation of lower oxidation state titanium compounds.
Ion-Exchange: Sodium ions in the compound can be exchanged with other cations, such as lithium or potassium, under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce titanium dioxide, while reduction can yield titanium suboxides.
Applications De Recherche Scientifique
Sodium titanium oxide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: this compound is being explored for its potential use in biomedical applications, such as drug delivery systems and bioimaging agents.
Medicine: The compound’s biocompatibility and non-toxic nature make it a promising candidate for medical implants and prosthetics.
Industry: this compound is used in the production of ceramics, glass, and other advanced materials. It is also being investigated for its potential use in energy storage devices, such as batteries and supercapacitors.
Mécanisme D'action
The mechanism of action of sodium titanium oxide is primarily based on its ability to undergo redox reactions and ion-exchange processes. The compound’s structure allows for the easy movement of sodium and titanium ions, facilitating various chemical reactions. In energy storage applications, this compound acts as an electrode material, where sodium ions are intercalated and deintercalated during charge and discharge cycles.
Comparaison Avec Des Composés Similaires
Lithium Titanium Oxide (Li2TiO3): Known for its use in lithium-ion batteries, this compound has similar electrochemical properties but differs in ion-exchange behavior.
Potassium Titanium Oxide (K2TiO3): This compound is used in various industrial applications and has distinct ion-exchange properties compared to sodium titanium oxide.
Propriétés
Numéro CAS |
51142-87-1 |
|---|---|
Formule moléculaire |
NaOTi+3 |
Poids moléculaire |
86.856 g/mol |
Nom IUPAC |
sodium;oxygen(2-);titanium(4+) |
InChI |
InChI=1S/Na.O.Ti/q+1;-2;+4 |
Clé InChI |
KXNAKBRHZYDSLY-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[Na+].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


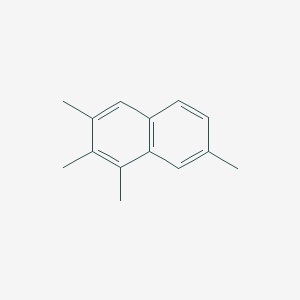
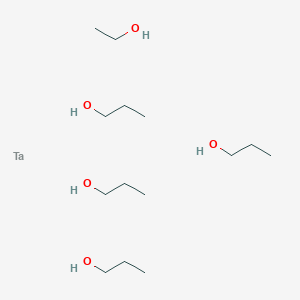
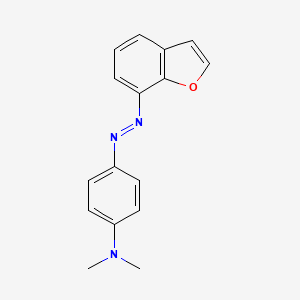
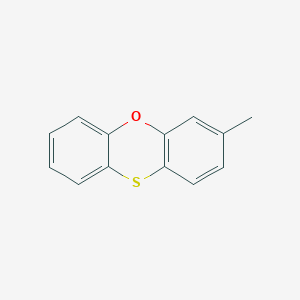
![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)
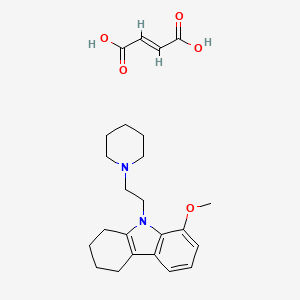

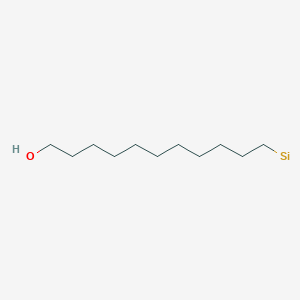
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
